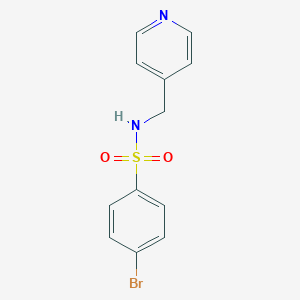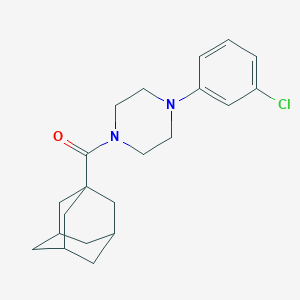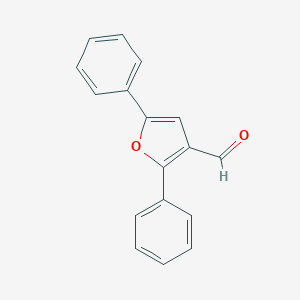
2,5-diphenyl-3-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diphenyl-3-furaldehyde is an organic compound belonging to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of two phenyl groups attached to the 2 and 5 positions of the furan ring, and an aldehyde group at the 3 position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-diphenyl-3-furaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-diphenylfuran with an appropriate aldehyde precursor under specific conditions. For instance, the reaction of 2,5-diphenylfuran with 1-amino-2,3-diphenylaziridine yields the hydrazone, which upon photolysis or pyrolysis, produces 2,5-diphenylfuran-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for 2,5-diphenylfuran-3-carbaldehyde typically involve catalytic processes. For example, a palladium-catalyzed reaction can be employed to synthesize 2,5-disubstituted furans, including 2,5-diphenylfuran-3-carbaldehyde, from enyne acetates in the presence of a Lewis acid .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-diphenyl-3-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: 2,5-Diphenylfuran-3-carboxylic acid.
Reduction: 2,5-Diphenylfuran-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,5-diphenyl-3-furaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-diphenylfuran-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it can form reactive intermediates such as furylcarbenes, which can undergo insertion and cycloaddition reactions . These intermediates can interact with biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diphenylfuran: Similar in structure but with phenyl groups at the 2 and 4 positions.
2,5-Diphenylfuran: Lacks the aldehyde group at the 3 position.
2,3,5-Triphenylfuran: Contains an additional phenyl group at the 3 position.
Uniqueness
2,5-diphenyl-3-furaldehyde is unique due to the presence of the aldehyde group at the 3 position, which imparts distinct reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. This makes it a versatile intermediate in organic synthesis and valuable for various scientific applications.
Propriétés
Formule moléculaire |
C17H12O2 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
2,5-diphenylfuran-3-carbaldehyde |
InChI |
InChI=1S/C17H12O2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
AOJDLUITXVHUQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C=O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


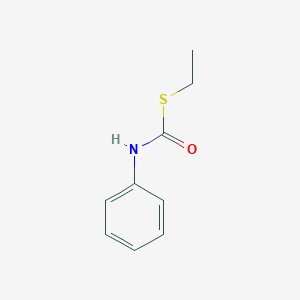

![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
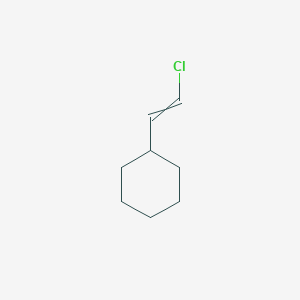
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
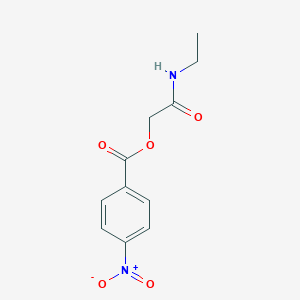
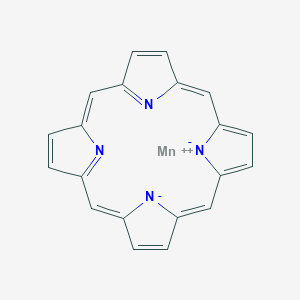
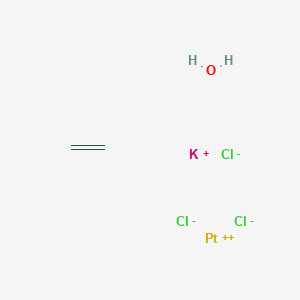
![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)
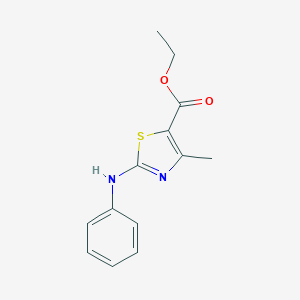
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
